Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-
Description
Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- is a chemical compound with the molecular formula C₁₄H₁₄N₂O₃S. It is a derivative of ethanol where the hydroxyl group is substituted with a naphthalenylsulfonyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- typically begins with 7-amino-1-naphthalenesulfonic acid and ethanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the sulfonic acid group with ethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Strong acids like hydrochloric acid (HCl) are used as catalysts.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Sulfides.
Substitution: Various substituted naphthalenes.
Properties
CAS No. |
43001-81-6 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-(7-aminonaphthalen-1-yl)sulfonylethanol |
InChI |
InChI=1S/C12H13NO3S/c13-10-5-4-9-2-1-3-12(11(9)8-10)17(15,16)7-6-14/h1-5,8,14H,6-7,13H2 |
InChI Key |
BPCNOAXJFXTTQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)CCO |
Origin of Product |
United States |
Scientific Research Applications
Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-, an organic compound featuring a sulfonamide functional group attached to a naphthalene ring, has several potential applications, particularly in pharmaceutical development due to its unique structural features that may influence biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately 247.29 g/mol.
Potential Applications
Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- exhibits significant biological activity, especially in antimicrobial and anti-inflammatory contexts. Research indicates that similar compounds have demonstrated effectiveness against various bacterial strains and have potential applications in treating inflammatory diseases because of their ability to modulate immune responses. The biological mechanisms often involve the inhibition of enzymes or pathways critical for bacterial survival or inflammatory responses, making this compound a candidate for further pharmacological studies. Its potential applications include:
- Pharmaceutical Development The compound's structural features may influence biological activity, making it valuable in drug development.
- Antimicrobial Applications It has demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Applications It has potential in treating inflammatory diseases due to its ability to modulate immune responses.
These applications highlight its relevance in both therapeutic and research settings.
Interaction Studies
Interaction studies involving Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- focus on its binding affinity and inhibitory effects on various biological targets. Preliminary studies suggest that it interacts with specific enzymes involved in bacterial metabolism and inflammatory pathways. Further investigation into its pharmacokinetics and pharmacodynamics will be crucial for understanding its efficacy and safety profile in potential therapeutic uses.
Structural Similarity
Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- shares structural similarities with several other compounds.
Table: Structural Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethanol, 2-[(3-aminophenyl)sulfonyl]- | Sulfonamide | Contains a different amino-substituted phenyl group |
| Benzenesulfonic acid, 4-(phenylazo)- | Azo compound | Azo linkage instead of sulfonamide |
| 2-Naphthalenesulfonic acid, 5-amino | Naphthalene derivative | Lacks the ethanol moiety |
| Sulfanilamide | Simple sulfonamide | Basic structure without naphthalene ring |
Mechanism of Action
The mechanism by which Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
**Ethanol, 2-[(6-amino-1-naphthalenyl)sulfonyl]-
**Ethanol, 2-[(8-amino-1-naphthalenyl)sulfonyl]-
**Ethanol, 2-[(7-amino-2-naphthalenyl)sulfonyl]-
Uniqueness: Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and applications compared to similar compounds.
Biological Activity
Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on diverse sources, including recent studies and case analyses.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonamide group attached to a naphthalene moiety, which is known to influence its biological properties. The general structure can be represented as:
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study highlighted that certain naphthalene derivatives displayed enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 10 |
| Compound B | E. coli | 10 |
| Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- | MRSA | <0.1 |
The minimum inhibitory concentration (MIC) values suggest that ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- could potentially serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of sulfonamide derivatives has also been a focus of research. Compounds similar to ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- have been reported to exhibit cytotoxic effects against various cancer cell lines. A study indicated that modifications in the naphthalene structure could enhance the selectivity and potency against cancer cells .
Case Study: Naphthalene Derivatives in Cancer Research
A recent investigation into naphthalene-based sulfonamides revealed that these compounds could inhibit cell proliferation in breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 μM, demonstrating significant potential for further development .
The biological activity of ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]- is believed to be linked to its ability to interfere with bacterial cell wall synthesis and inhibit key enzymes involved in cancer cell proliferation. Docking studies have suggested strong binding affinities between this compound and target proteins associated with these pathways .
Chemical Reactions Analysis
Sulfonation and Sulfonamide Modifications
The sulfonyl group in this compound participates in sulfonation and sulfonamide exchange reactions. Key findings include:
-
Reaction with sulfonyl chlorides : Under controlled temperatures (20–50°C), the sulfonamide nitrogen undergoes substitution with aryl sulfonyl chlorides, forming mixed sulfonamides .
-
Hydrolysis : Acidic or alkaline hydrolysis cleaves the sulfonamide bond, yielding 7-amino-1-naphthalenesulfonic acid and ethanol as products.
Example Reaction:
Diazotization and Azo Coupling
The 7-amino group enables diazotization, forming diazonium intermediates for azo dye synthesis:
-
Diazotization : Treatment with nitrous acid (HNO) at 0–5°C generates a diazonium salt .
-
Azo Coupling : The diazonium salt reacts with electron-rich aromatics (e.g., phenols, naphthols) to form azobenzene derivatives. Substituents on the coupling partner influence regioselectivity .
Example Reaction:
Nucleophilic Substitution
The ethanol moiety undergoes substitution reactions:
-
Halogenation : Reaction with HX (X = Cl, Br) in the presence of PX replaces the hydroxyl group with halogens.
-
Etherification : Alkylation with alkyl halides forms ether derivatives under basic conditions (e.g., NaH, DMF).
Oxidation and Reduction
-
Oxidation : The ethanol group oxidizes to a ketone using CrO or KMnO, forming 2-[(7-amino-1-naphthalenyl)sulfonyl]acetaldehyde.
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the sulfonyl group to a thioether, though this is less common.
Comparative Reactivity with Analogues
The naphthalene ring and sulfonamide group confer distinct reactivity compared to simpler sulfonamides:
Mechanistic Insights
-
Sulfonation : Proceeds via electrophilic aromatic substitution (EAS) on the naphthalene ring, favored by electron-donating amino groups.
-
Azo Coupling : Follows an electrophilic mechanism where the diazonium ion attacks electron-rich positions on coupling partners .
This compound’s versatility in sulfonamide chemistry and azo dye synthesis makes it valuable in pharmaceutical and materials science research. Further studies optimizing reaction conditions could enhance yields for industrial applications.
Q & A
Q. Yield Optimization :
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to improve purity .
- Use catalytic agents (e.g., DMAP) to enhance coupling efficiency .
How can hydrogen bonding and intermolecular interactions be systematically characterized in this compound?
Basic Research Question
Experimental Methods :
- X-ray Crystallography : Resolve the crystal structure to identify O–H···N and N–H···O hydrogen bonds. For example, studies on similar sulfonated naphthalenes report bond lengths of 2.55–2.65 Å for O–H···N interactions .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 45% H···H, 30% O···H contacts) using software like CrystalExplorer .
- IR Spectroscopy : Detect O–H and N–H stretches (3200–3500 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
Q. Data Interpretation :
- Compare interaction metrics (bond angles, distances) with similar compounds to identify packing trends .
What strategies resolve discrepancies in crystallographic data when analyzing tautomeric forms or disordered structures?
Advanced Research Question
Challenges : Disordered ethanol solvates or keto-enol tautomerism (e.g., C=O vs. C–OH) can complicate structural assignments .
Q. Resolution Strategies :
- High-Resolution XRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
- DFT Calculations : Model tautomeric energies to predict stable conformers .
- Complementary Spectroscopy : Use ¹³C NMR to confirm carbonyl presence (δ ~170 ppm) or absence .
Case Study : A study on a related naphthalene derivative resolved keto-amino tautomerism by combining XRD (C=O bond: 1.277 Å) and NMR data .
How can researchers assess the compound’s toxicity profile for in vitro or in vivo studies?
Basic Research Question
Methodological Framework :
- Ames Test : Screen for mutagenicity using bacterial strains (e.g., Salmonella typhimurium) .
- Cytotoxicity Assays : Use MTT or LDH assays on mammalian cell lines (e.g., HepG2) to determine IC₅₀ values .
- Metabolic Stability : Evaluate hepatic clearance using microsomal incubation (e.g., rat liver microsomes) .
Q. Safety Protocols :
- Follow OSHA guidelines for handling sulfonamides: use fume hoods, nitrile gloves, and avoid inhalation .
What advanced techniques are recommended for analyzing electronic properties or reactivity?
Advanced Research Question
Experimental Approaches :
- UV-Vis Spectroscopy : Measure π→π* transitions (λₐᵦₛ ~270 nm for naphthalene cores) and solvent effects .
- Cyclic Voltammetry : Determine redox potentials (e.g., E₁/₂ for sulfonyl group reduction at -1.2 V vs. Ag/AgCl) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and nucleophilic sites .
Case Study : A sulfonated naphthalene derivative showed a HOMO-LUMO gap of 4.1 eV, correlating with its photostability .
How can reaction pathways be validated when byproducts arise during sulfonation or coupling steps?
Advanced Research Question
Analytical Workflow :
- LC-MS : Identify byproducts via molecular ion peaks (e.g., m/z for sulfonic acid intermediates) .
- Isolation via Prep-HPLC : Purify side products for structural elucidation (NMR, XRD) .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to trace reaction pathways .
Mitigation : Optimize stoichiometry (e.g., 1.2 eq. SO₃ complex) and reaction time (≤4 hrs) to suppress over-sulfonation .
What crystallization conditions favor high-quality single crystals for XRD analysis?
Basic Research Question
Protocol :
- Solvent Selection : Use ethanol/water (4:1) mixtures, as ethanol hemisolvates promote ordered packing .
- Temperature Gradient : Slowly cool from 60°C to 4°C over 48 hrs to enable gradual nucleation .
- Seeding : Introduce microcrystals to control crystal growth .
Reported Data : Monoclinic system (P2₁/c) with unit cell parameters a=10.52 Å, b=15.76 Å, c=12.34 Å, β=95.7° .
How do substituents on the naphthalene ring influence the compound’s photophysical properties?
Advanced Research Question
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
